Threonyl-lysyl-proline

Description

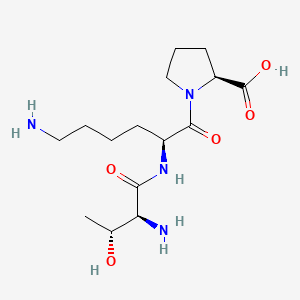

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUDCSNCWJJAA-RHYQMDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962116 | |

| Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41961-56-2 | |

| Record name | Threonyl-lysyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041961562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1,3-dihydroxybutylidene)lysylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Threonyl Lysyl Proline

Classical and Contemporary Peptide Synthesis Approaches

The creation of the amide bonds that link the amino acid residues in Threonyl-lysyl-proline can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (Merrifield Methodologies)

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common and efficient method for producing peptides like this compound. google.comcpcscientific.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. cpcscientific.comluxembourg-bio.com

The general procedure for the SPPS of L-threonyl-L-lysyl-L-proline typically follows the Fmoc/tBu strategy. luxembourg-bio.com The synthesis commences by attaching the C-terminal amino acid, proline, to the resin. Subsequently, the Nα-protecting group of the attached proline is removed, and the next amino acid, lysine (B10760008), is coupled. This cycle of deprotection and coupling is repeated for threonine to complete the tripeptide sequence. The side chains of threonine and lysine are protected with temporary protecting groups (e.g., tert-butyl for threonine and Boc for lysine) to prevent unwanted side reactions. google.comnih.gov

A key advantage of SPPS is the ability to drive the coupling and deprotection reactions to completion by using an excess of reagents, which can then be easily removed by simple filtration and washing of the resin. luxembourg-bio.com This circumvents the need for purification of intermediates at each step. Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.com

A patent for a compound containing the this compound sequence describes its synthesis using the Merrifield solid-phase technique, highlighting its conventional application for obtaining this tripeptide. google.com

Liquid-Phase Peptide Synthesis Techniques

However, LPPS offers advantages for the large-scale synthesis of short peptides and allows for easier characterization of intermediates. bachem.com The synthesis involves protecting the N-terminus of one amino acid and the C-terminus of another, followed by the activation of the free carboxyl group to facilitate peptide bond formation. bachem.com Common coupling reagents and protecting group strategies, similar to those used in SPPS, are employed. science.gov While SPPS is generally favored for its efficiency and automation capabilities, LPPS remains a viable, albeit less common, approach for the synthesis of tripeptides like this compound. cpcscientific.combachem.com

Strategies for Chemical Modifications and Analog Development

To enhance the biological activity, stability, and pharmacokinetic profile of this compound, various chemical modifications can be introduced. These modifications can be targeted at the termini of the peptide or involve alterations to the amino acid residues themselves.

N-Terminal and C-Terminal Functional Group Derivatizations

Modification of the N-terminal amine and C-terminal carboxylic acid groups is a common strategy to alter the properties of peptides.

N-Terminal Modifications: The free amino group at the N-terminus can be a target for various derivatizations. Acetylation, the addition of an acetyl group, is a frequent modification that can protect the peptide from degradation by aminopeptidases. biosyntan.de A patent for this compound describes the N-acetylation of the protected tripeptide before its cleavage from the resin in solid-phase synthesis. google.com Other modifications can include the attachment of fatty acids to improve cell permeability or the addition of labels for detection and quantification. biosyntan.de

C-Terminal Modifications: The C-terminal carboxyl group can be modified to an amide, a common post-translational modification in naturally occurring peptides. jmb.or.kr C-terminal amidation can enhance peptide stability against carboxypeptidases and may influence its biological activity by mimicking the structure of native peptides. jmb.or.krbiorxiv.org The synthesis of the amidated derivative of L-threonyl-L-lysyl-L-proline has been described, where the initial proline is attached to a benzhydrylamine resin. google.com Cleavage from this resin with hydrofluoric acid directly yields the C-terminal amide. google.com Other C-terminal modifications can include esterification or reduction to an alcohol.

| Modification Type | Example | Purpose |

| N-Terminal | Acetylation | Increased stability against aminopeptidases |

| Acyl group addition | Altering lipophilicity and cell permeability | |

| C-Terminal | Amidation | Increased stability against carboxypeptidases, mimicking native peptides |

| Esterification | Modulating solubility and pharmacokinetic properties |

Stereochemical Considerations and Amino Acid Isomerism

The stereochemistry of the amino acid residues is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. This compound is typically synthesized from L-amino acids, the naturally occurring isomers. nih.gov However, the introduction of D-amino acids, the non-natural enantiomers, can have profound effects. ethernet.edu.et

The use of D-amino acids can:

Increase proteolytic stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acids.

Induce specific conformations: The incorporation of a D-amino acid can force the peptide backbone into unique turns or secondary structures that may enhance binding to a biological target.

Alter biological activity: The change in stereochemistry can lead to altered receptor binding and signaling, potentially resulting in agonistic or antagonistic activity.

The synthesis of stereoisomers of this compound would involve using the corresponding D-amino acid derivatives during peptide synthesis. The separation and characterization of these diastereomers can be achieved using chiral chromatography techniques.

Rational Design of Peptidomimetics

Peptidomimetics are compounds that mimic the essential structural features of a peptide but have a modified, non-peptidic backbone. nih.gov The goal of designing peptidomimetics of this compound is to create analogs with improved properties, such as enhanced oral bioavailability, increased metabolic stability, and better target specificity. symeres.com

Strategies for designing peptidomimetics include:

Backbone modifications: Replacing amide bonds with more stable isosteres, such as triazoles or reduced amide bonds, can prevent enzymatic cleavage. symeres.com

Constrained analogs: Introducing cyclic structures or rigid scaffolds can lock the peptide into a bioactive conformation, thereby increasing potency and selectivity. asinex.com

Side-chain modifications: Altering the side chains of threonine, lysine, or proline can optimize interactions with the target receptor.

Biogenesis and Metabolic Processing of Threonyl Lysyl Proline in Biological Systems

Potential Endogenous Formation Pathways

The endogenous formation of the tripeptide Threonyl-lysyl-proline (TKP) is not attributed to a dedicated, de novo synthesis pathway for creating this specific molecule as a primary signaling agent. Instead, its presence in biological systems is most likely the result of the proteolytic degradation of larger, proline-containing proteins. Peptidases, which are enzymes that break down proteins, cleave larger polypeptides into smaller peptide fragments, and TKP could be one such fragment. nih.gov

This process, known as proteolysis, is a fundamental cellular activity for protein turnover, regulation, and generating bioactive peptides. The specific sequence "Thr-Lys-Pro" can be found within larger protein structures. For instance, the human "Triple functional domain protein" (TRIO) contains this exact amino acid sequence. uniprot.org The breakdown of this protein, and others containing the TKP motif, by various endopeptidases could release the tripeptide into the cellular or extracellular environment.

Enzymatic Degradation and Stability Profiling

The stability of a peptide is largely determined by its susceptibility to degradation by peptidases. The structure of this compound, with a proline residue at the C-terminus, confers significant resistance to many common peptidases.

The degradation of Thr-Lys-Pro would likely involve a series of enzymatic actions targeting its specific peptide bonds.

Aminopeptidases : These enzymes cleave single amino acids from the N-terminus of a peptide. ebi.ac.uk An aminopeptidase (B13392206) could potentially remove the N-terminal Threonine, leaving the dipeptide Lysyl-proline.

Carboxypeptidases : Most standard carboxypeptidases, which remove single amino acids from the C-terminus, are generally ineffective against peptides with a C-terminal proline residue due to the unique, rigid cyclic structure of proline's imino acid group. pearson.comspringernature.com This makes the C-terminal proline a key factor in the peptide's relative stability. pearson.com

Dipeptidyl Peptidases (DPPs) : These enzymes cleave off dipeptides from the N-terminus. ebi.ac.uk For example, Dipeptidyl Peptidase IV (DPP-IV) targets peptides with proline at the penultimate (second) position. nih.govfrontiersin.org While Thr-Lys-Pro does not fit this primary substrate profile, the broader family of DPPs has diverse specificities. nih.gov

Prolyl Carboxypeptidase (PRCP) : This is a key enzyme for degrading peptides with a penultimate proline. PRCP preferentially cleaves the final amino acid from a peptide where the sequence is X-Pro-Y, making it a candidate for cleaving the C-terminal proline from Thr-Lys-Pro. frontiersin.orgnih.gov

The most significant enzymatic action on Thr-Lys-Pro would likely come from Post-Proline Cleaving Enzymes (PPCEs), a group of serine proteases that specifically hydrolyze peptide bonds on the C-terminal side of a proline residue. nih.govresearchgate.net These enzymes are also known as prolyl oligopeptidases (POPs) or prolyl endopeptidases (PREPs). frontiersin.orgresearchgate.net

PPCEs can cleave the Lys-Pro bond within the tripeptide, breaking it down into Threonyl-lysine and a free proline molecule. The ability of PPCEs to cleave internal proline bonds makes them critical in the metabolism of proline-rich peptides and proteins, which are often resistant to other proteases. nih.govresearchgate.net These enzymes are typically limited to acting on smaller peptides, often those less than 30 amino acids in length, making a tripeptide like Thr-Lys-Pro an ideal potential substrate. researchgate.net

| Enzyme Class | Potential Action on Thr-Lys-Pro | Bond Cleaved | Resulting Products | Reference |

|---|---|---|---|---|

| Aminopeptidase | Cleavage of the N-terminal amino acid. | Threonine - Lysine (B10760008) | Threonine + Lysyl-proline | ebi.ac.uk |

| Post-Proline Cleaving Enzyme (PPCE) / Prolyl Oligopeptidase (POP) | Cleavage C-terminal to the proline residue (as an endopeptidase). This would cleave the Lys-Pro bond. | Lysine - Proline | Threonyl-lysine + Proline | nih.govresearchgate.net |

| Prolyl Carboxypeptidase (PRCP) | Cleavage of the C-terminal residue from a peptide with a penultimate proline. | Lysine - Proline | Threonyl-lysine + Proline | frontiersin.orgnih.gov |

| General Carboxypeptidases | Typically no action due to the C-terminal proline residue. | N/A | N/A | pearson.com |

Interplay with Constituent Amino Acid Metabolism

Once degraded, the constituent amino acids of this compound—threonine and lysine—are channeled into their respective metabolic pathways, where they serve essential roles in cellular function. Proline, the third component, also has its own distinct metabolic fate.

Threonine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained from dietary sources. frontiersin.org It is a crucial component for protein synthesis and has several other vital functions. frontiersin.orgnih.gov Threonine metabolism is significant in various cellular processes. researchgate.net

Metabolic Pathways: Threonine can be metabolized through multiple pathways:

Conversion to Pyruvate (B1213749): In many animals, threonine is converted to pyruvate via threonine dehydrogenase. An intermediate in this pathway can also produce acetyl-CoA and glycine (B1666218). researchgate.net

Conversion to α-ketobutyrate: In humans, where the threonine dehydrogenase gene is inactive, threonine is primarily converted to α-ketobutyrate by the enzyme serine/threonine dehydratase. researchgate.net

Glycine Synthesis: Threonine is a precursor for glycine synthesis, which is important for many metabolic processes, including the production of L-carnitine. researchgate.net

Cellular Roles:

Protein Synthesis: As a fundamental building block of proteins, threonine is essential for tissue repair and growth. nih.gov

Gut Health: It is a vital component for the synthesis of mucin, the protein that forms the protective mucus layer in the gastrointestinal tract. nih.govfrontiersin.org

Immune Function: Threonine is necessary for the production of antibodies and supports immune system function. frontiersin.orgnih.gov

Lipid Metabolism: It plays a role in fat metabolism and helps prevent the accumulation of fat in the liver (hepatic steatosis). nih.govresearchgate.net

| Metabolic Pathway | Key Enzyme(s) | Major Product(s) | Cellular Significance | Reference |

|---|---|---|---|---|

| Conversion to Pyruvate | Threonine Dehydrogenase | Pyruvate, Acetyl-CoA, Glycine | Energy production, biosynthesis | researchgate.net |

| Conversion to α-ketobutyrate (Human) | Serine/Threonine Dehydratase | α-ketobutyrate | Amino acid and fatty acid metabolism | researchgate.net |

| Glycine Synthesis | Threonine Aldolase | Glycine | Precursor for numerous metabolites | researchgate.net |

Like threonine, lysine is an essential amino acid that must be acquired through diet. promega.com It serves as a versatile substrate for numerous biological functions beyond its role in protein synthesis. nih.gov

Metabolic Pathways: The primary pathway for lysine catabolism in humans and other animals is the saccharopine pathway, which occurs mainly in the mitochondria. nih.govpromega.com This pathway breaks down lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov In some organisms and specific tissues like the brain, an alternative pipecolate pathway exists. tandfonline.com

Cellular Roles:

Proteinogenesis: Lysine is a fundamental constituent of a vast array of proteins. nih.gov

Collagen Structure: It plays a critical role in the cross-linking of collagen polypeptides, which provides stability and tensile strength to connective tissues. nih.govpromega.com

Carnitine Synthesis: Lysine is a precursor for the synthesis of carnitine, a molecule essential for transporting fatty acids into the mitochondria to be oxidized for energy. nih.govnih.gov

Epigenetic Regulation: Lysine residues in histone proteins are common sites for post-translational modifications, such as methylation and acetylation, which are crucial for regulating gene expression. nih.gov

Calcium Homeostasis: Lysine is involved in the absorption and conservation of calcium. promega.com

| Metabolic Pathway | Location | Key Intermediates | Cellular Significance | Reference |

|---|---|---|---|---|

| Saccharopine Pathway | Mitochondria | Saccharopine, α-aminoadipate semialdehyde | Primary pathway for lysine breakdown, feeding into the TCA cycle. | nih.govpromega.com |

| Pipecolate Pathway | Brain, Peroxisomes | Pipecolic acid, Δ1-piperideine-6-carboxylate | Alternative catabolic pathway, particularly relevant in the brain. | tandfonline.com |

Proline Metabolic Cycling and Stress Adaptation

The metabolic processes involving the proline residue within the tripeptide this compound are central to understanding its potential role in cellular stress adaptation. While direct research on the metabolic cycling of the entire this compound peptide is not extensively documented, the behavior of its constituent amino acid, proline, is well-established as a critical component of stress response in a wide range of organisms, from bacteria to plants. nih.gov The accumulation of free proline is a hallmark of cellular response to various environmental stressors, including drought, salinity, extreme temperatures, and oxidative stress. nih.govnih.gov

The protective functions of proline are multifaceted. It acts as an osmolyte, a molecule that helps to maintain cell turgor and water balance under hyperosmotic conditions. nih.govcore.ac.uk Beyond its role in osmotic adjustment, proline contributes to the stabilization of proteins and membranes, scavenges reactive oxygen species (ROS), and helps maintain cellular redox potential. nih.govcore.ac.ukcas.cz

Emerging evidence suggests that the metabolic cycling of proline, rather than just its accumulation, is a key driver of its beneficial effects during stress and recovery. mdpi.com This cycling involves the interplay between proline biosynthesis and catabolism, which are compartmentalized within the cell, primarily between the cytosol and mitochondria. cas.czmdpi.com

Proline Biosynthesis and Catabolism in Stress Response

Under stress conditions, proline biosynthesis is typically upregulated. In plants, this process primarily occurs in the cytosol and involves the conversion of glutamate (B1630785) to proline. mdpi.com This synthesis consumes NADPH, which can help to alleviate the accumulation of reducing equivalents and reduce cellular acidosis during stress. mdpi.com

Conversely, during recovery from stress, the accumulated proline is catabolized in the mitochondria. nih.gov This process is initiated by the enzyme proline dehydrogenase (ProDH), which oxidizes proline to pyrroline-5-carboxylate (P5C). oup.comimrpress.com P5C is then further converted to glutamate by P5C dehydrogenase (P5CDH). imrpress.com The oxidation of proline in the mitochondria is linked to the electron transport chain and can contribute to the generation of ATP, providing energy for cellular recovery processes. nih.gov

The Proline-P5C Cycle and Redox Homeostasis

A crucial aspect of proline's role in stress adaptation is the proline-P5C cycle. Under certain conditions, P5C produced from proline degradation can be converted back to proline, creating a metabolic cycle. oup.com This cycling can act as a shuttle for transferring reducing equivalents between the cytosol and mitochondria, thereby helping to maintain the cellular redox balance, particularly the NAD(P)+/NAD(P)H ratios. mdpi.comcgiar.org

Furthermore, the activity of ProDH can lead to the production of ROS in the mitochondria. nih.gov While high levels of ROS are damaging, controlled ROS production is now recognized as an important signaling mechanism in cells. nih.govmdpi.com Proline metabolism can, therefore, influence cellular signaling pathways that govern processes such as apoptosis (programmed cell death) and survival. nih.gov

The regulation of proline metabolism is complex, with the expression and activity of key enzymes like P5CS and ProDH being reciprocally controlled in response to stress and recovery. nih.govimrpress.com For instance, during osmotic stress, P5CS expression is induced while ProDH is repressed, leading to proline accumulation. imrpress.com Upon relief from stress, this regulation is reversed to allow for the degradation of the stored proline. oup.com

The following tables summarize key research findings on the roles of proline and the enzymes involved in its metabolic cycling during stress adaptation.

Interactive Data Table: Functions of Proline in Stress Adaptation

| Protective Function | Mechanism of Action | Key Research Findings |

| Osmolyte | Accumulates to high concentrations in the cytoplasm, lowering the cellular water potential and helping to maintain turgor pressure under osmotic stress. nih.govcore.ac.uk | Proline accumulation is a common response to drought, salinity, and extreme temperatures in various organisms. nih.govnih.gov |

| Protein and Membrane Stabilization | Acts as a chemical chaperone, preventing protein aggregation and stabilizing the structure of membranes and subcellular components. nih.govcore.ac.uk | Proline has been shown to protect enzymes and membranes from stress-induced damage. core.ac.ukcas.cz |

| ROS Scavenging | Directly scavenges reactive oxygen species (ROS), such as hydroxyl radicals, helping to mitigate oxidative damage. nih.govnih.gov | Studies have demonstrated the capacity of proline to reduce lipid peroxidation and protect cells from oxidative stress. researchgate.net |

| Redox Buffering and Signaling | The proline-P5C cycle helps to balance the NAD(P)+/NAD(P)H ratios and can generate ROS for signaling purposes. mdpi.comcgiar.org | Proline metabolism influences cellular redox homeostasis and can trigger signaling pathways related to cell survival or death. nih.govmdpi.com |

| Energy Source | During recovery from stress, the catabolism of accumulated proline provides a source of carbon, nitrogen, and energy (ATP) to support growth. nih.gov | Increased expression of proline degradation enzymes is observed during the recovery phase after stress. nih.govoup.com |

Interactive Data Table: Key Enzymes in Proline Metabolic Cycling and Stress Adaptation

| Enzyme | Pathway | Cellular Location | Role in Stress Adaptation |

| Pyrroline-5-carboxylate synthetase (P5CS) | Biosynthesis | Cytosol mdpi.com | Catalyzes the rate-limiting step in proline biosynthesis from glutamate. Its expression is typically upregulated during stress, leading to proline accumulation. cas.cznih.gov |

| Proline Dehydrogenase (ProDH) | Catabolism | Mitochondria (inner membrane) oup.com | Initiates proline degradation by oxidizing it to P5C. Its expression is generally repressed during stress and induced during recovery. oup.comimrpress.com ProDH activity can contribute to ROS production for signaling. nih.govnih.gov |

| Pyrroline-5-carboxylate Dehydrogenase (P5CDH) | Catabolism | Mitochondria (matrix) imrpress.com | Catalyzes the second step of proline catabolism, converting P5C to glutamate. imrpress.com Works in concert with ProDH to provide energy and metabolites during stress recovery. nih.gov |

| Pyrroline-5-carboxylate Reductase (P5CR) | Biosynthesis | Cytosol mdpi.com | Catalyzes the final step in proline biosynthesis, reducing P5C to proline. oup.com Participates in the proline-P5C cycle. |

Molecular and Cellular Mechanisms of Threonyl Lysyl Proline Action

Direct Interactions with Biological Macromolecules

Threonyl-lysyl-proline's mechanism of action involves direct engagement with biological macromolecules, which is fundamental to its physiological effects. These interactions can lead to the modulation of enzyme activity, recognition by cellular receptors, and influence over protein-protein interactions.

The tripeptide has demonstrated notable inhibitory effects on specific enzymes, particularly those involved in immune and inflammatory processes. google.com

Research has shown that L-threonyl-L-lysyl-L-proline is a potent inhibitor of lysosomal β-glucuronidase. google.com Its inhibitory action is comprehensive, affecting not only the release of this enzyme from cells but also its synthesis, leading to a decrease in the intracellular levels of β-glucuronidase. google.com This inhibition is significant, with an inhibitory power of approximately 60% observed at concentrations ranging from 200 nanograms to 20 picograms. google.com Even at a concentration as low as 2 picograms, a 50% inhibition was noted. google.com β-Glucuronidase is a lysosomal enzyme involved in the degradation of glycosaminoglycans, and its activity is often elevated in inflammatory conditions and certain tumor microenvironments. nih.govresearchgate.net

Table 1: Inhibitory Action of this compound on Lysosomal β-Glucuronidase

| Concentration | Inhibitory Power |

|---|---|

| 200 ng - 20 pg | ~60% |

Data sourced from in vitro tests as described in patent literature. google.com

The structure of this compound, particularly the C-terminal proline residue, suggests potential interactions with proline-specific peptidases (PSPs). wikipedia.orgnih.gov PSPs are a unique group of enzymes that cleave peptide bonds at proline residues and are crucial in the maturation and degradation of various peptide hormones and neuropeptides. wikipedia.orgnih.govfrontiersin.org While direct modulation of other specific hydrolases by this compound is not extensively detailed in the reviewed literature, the presence of lysine (B10760008) suggests potential interactions with enzymes like lysyl-tRNA synthetase (KRS), which has known roles beyond protein synthesis, including cell signaling. researchgate.net Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, playing essential roles in metabolism and cellular signaling. bioneer.co.krmdpi.com

Peptides often act as signaling molecules by binding to specific receptors on cell surfaces. The interaction of Lysyl-tRNA synthetase (KRS) with the 67-kDa laminin (B1169045) receptor (67LR), for instance, is implicated in processes like cancer cell migration. researchgate.net Although direct receptor binding targets for the tripeptide this compound are not fully elucidated, its ability to inhibit macrophage activation suggests it may interfere with receptor-mediated signaling pathways on these immune cells. google.com For example, it inhibits the stimulation of macrophages from allergic patients by the corresponding allergen, implying an interference with the allergen recognition or subsequent signaling cascade. google.com

Protein-protein interactions (PPIs) are fundamental to most biological processes, and peptides can modulate these interactions. nih.govabcam.com The unique structural constraint imposed by the proline residue can facilitate specific conformations that enhance binding to proteins, potentially altering their signaling pathways. frontiersin.org The lysine and proline residues within the tripeptide are known to be important in modulating protein conformations and interactions, which can influence processes like amyloid formation. nih.gov While specific PPIs directly modulated by this compound are a subject for further research, its ability to interfere with complex cellular processes like phagocytosis points towards an influence on the intricate network of protein interactions that govern such events. google.combiorxiv.org

Enzyme Modulation and Inhibition

Regulation of Immune Cell Function

A primary and well-documented effect of this compound is the significant depression of macrophage activity. google.com This inhibitory effect extends to the general phagocytic activity of peritoneal and alveolar macrophages. google.com By partially blocking the macrophage activation mechanism, the tripeptide can significantly depress the stimulation of macrophages in allergic individuals by the relevant allergen, with in vitro tests showing a 50% to 70% depression. google.com Furthermore, the tripeptide, also referred to as microglia inhibitory factor (MIF/TKP), has been shown to suppress microglia/macrophage activation, which can reduce secondary injury in models of spinal cord injury by mitigating the production of neurotoxic factors like tumor necrosis factor-alpha (TNF-α). nih.gov

Table 2: Effects of this compound on Macrophage Function

| Cellular Process | Observed Effect | Magnitude of Effect |

|---|---|---|

| Allergen-induced stimulation | Inhibition | 50-70% depression |

| Phagocytic activity | Depression | Very significant |

| Release of superoxide (B77818) anion (O2-) | Inhibition | Significant |

| Incorporation of glucosamine | Inhibition | Significant |

Data based on in vitro assays on macrophages. google.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-Glucuronidase |

| Glycosaminoglycans |

| Tumor necrosis factor-alpha (TNF-α) |

| Lysyl-tRNA synthetase (KRS) |

| Laminin |

| Threonine |

| Lysine |

| Proline |

| Glucosamine |

Macrophage Activation and Response Pathways

This compound has been shown to exert a potent inhibitory effect on macrophage activation and their subsequent response pathways. nih.govnih.gov This tripeptide can significantly depress the activity of both rat peritoneal and human alveolar macrophages. google.com The inhibitory action of TKP is noteworthy as the related tetrapeptide, Thr-Lys-Pro-Arg (Tuftsin), conversely stimulates macrophage activity. google.com In studies involving HIV, the tripeptide TKP was capable of completely abrogating neuronal apoptosis induced by the gp120 protein by inhibiting the activation of macrophages and microglia. nih.gov

A primary function of macrophages is phagocytosis, the process of engulfing and eliminating pathogens and cellular debris. This compound has been demonstrated to significantly depress the phagocytic activity of macrophages. google.com This inhibition of phagocytic activity is a key component of its immunomodulatory effects.

Macrophages, when activated, release reactive oxygen species such as the superoxide anion (O2•−) as part of their microbicidal activity. medchemexpress.com Research has shown that this compound effectively inhibits the release of superoxide anions from macrophages in a dose-dependent manner. nih.govgoogle.com This inhibition contributes to the dampening of the inflammatory response mediated by these cells.

Table 1: Effect of this compound on Macrophage Functions

| Function | Effect of this compound | Significance |

|---|---|---|

| Phagocytic Activity | Significant depression | Reduces engulfment of pathogens and debris |

| Superoxide Anion Release | Inhibition | Decreases oxidative stress and inflammation |

| Allergen-Induced Activation | Inhibition (50-70% in vitro) | Modulates allergic responses |

| Chemotaxis | Inhibition | Reduces macrophage migration to inflammatory sites |

| IgE-dependent Cytotoxicity | Reduction | Lessens allergic effector functions |

| β-glucuronidase Release | Reduction | Indicates decreased degranulation |

| Interleukin-1 (IL-1) Production | Reduction | Lowers pro-inflammatory cytokine levels |

Mast Cell and Basophil Degranulation Inhibition

Mast cells and basophils are central players in allergic reactions, releasing a variety of inflammatory mediators upon activation through a process called degranulation. uea.ac.uk this compound has been found to significantly inhibit the degranulation of these cells. nih.govgoogle.com This inhibitory action is crucial in controlling immediate hypersensitivity reactions. nih.gov In in vitro tests, pre-incubation of rat mast cells with TKP led to a significant inhibition of degranulation when stimulated. nih.gov

Modulation of Immunoglobulin Production (e.g., IgE Antibodies)

Immunoglobulin E (IgE) antibodies are key molecules in the development of allergic diseases. uea.ac.uk this compound has been shown to inhibit the stimulating action of allergens on the production of IgE antibodies in allergic individuals. nih.gov By modulating IgE production, TKP can interfere with the sensitization phase of allergic responses. Furthermore, TKP has been observed to inhibit IgE-specific receptor expression on both rat and human macrophages. nih.gov

Influence on Allergen-Stimulated Responses

This compound demonstrates a notable capacity to influence responses stimulated by allergens. It inhibits the activation of macrophages from allergic patients when these cells are pre-incubated with the peptide before being exposed to the corresponding allergen, with a significant depression of 50% to 70% observed in in vitro tests. google.com This inhibitory effect is also seen in macrophage activation induced by IgE-anti-IgE complexes. nih.gov The inhibitory power of L-threonyl-L-lysyl-L-proline is approximately 60% at concentrations ranging from 200 nanograms to 20 picograms, and still 50% at 2 picograms. nih.gov

Table 2: Influence of this compound on Allergic Response Pathways

| Pathway | Effect of this compound | Mechanism |

|---|---|---|

| Mast Cell/Basophil Degranulation | Inhibition | Prevents release of histamine (B1213489) and other inflammatory mediators |

| IgE Antibody Production | Inhibition | Reduces the primary antibody involved in allergic sensitization |

| Allergen-Stimulated Macrophage Activation | Significant Inhibition | Dampens the cellular response to allergens |

| IgE-Specific Receptor Expression | Inhibition | Decreases the ability of cells to bind IgE |

Effects on General Cellular Physiology

The influence of this compound extends to more general aspects of cellular physiology, particularly concerning cell viability and apoptosis. Studies have consistently shown that while TKP exerts its potent immunomodulatory effects, it does not alter the viability of the cells it targets, such as macrophages. nih.govgoogle.com

In the context of neuropathology, this compound has demonstrated a neuroprotective role. In studies of HIV-1 glycoprotein (B1211001) gp120-induced neuronal injury, which is thought to contribute to HIV-associated dementia, TKP was able to completely prevent neuronal apoptosis. nih.gov This protective effect is attributed to its inhibition of macrophage and microglia activation. nih.gov Furthermore, in a model of spinal cord injury, the administration of TKP, referred to as macrophage/microglia inhibitory factor (MIF), was found to mitigate secondary damage by reducing the hypertrophic changes in astrocytes and increasing the number of axons within the lesion epicenter. nih.gov This suggests that TKP can influence cell survival and modulate the cellular response to injury in the central nervous system.

Cell Viability and Apoptosis Induction (in specific cellular contexts)

Studies have indicated that L-threonyl-L-lysyl-L-proline is non-toxic to cells. google.com In fact, rather than inducing cell death, the tripeptide has been shown to prevent apoptosis in specific contexts. A notable example is its ability to completely abrogate neuronal apoptosis induced by the HIV-1 glycoprotein gp120. nih.gov This neuroprotective effect is not direct but is mediated through its action on immune cells. The study demonstrated that this compound inhibits the activation of macrophages and microglia, which are key mediators of gp120-induced neuronal cell death. nih.gov In contrast, when macrophages and microglia were depleted from the cerebrocortical cultures, the peptide did not prevent neurotoxicity, highlighting its specific action on these immune cells to prevent apoptosis in adjacent neurons. nih.gov

While this compound itself does not appear to be directly pro-apoptotic, its constituent amino acid, proline, is deeply involved in apoptosis pathways. Proline metabolism, particularly through the enzyme proline dehydrogenase/oxidase (PRODH/POX), can generate reactive oxygen species (ROS) and induce apoptosis through both intrinsic and extrinsic pathways. mdpi.comnih.gov However, the configuration of proline within the tripeptide appears to steer its activity away from inducing and towards preventing apoptosis in certain pathological conditions.

Regulation of Cell Signaling Pathways (e.g., Amino Acid Response)

The precise signaling pathways modulated by this compound are an area of ongoing investigation. However, evidence points towards its significant influence on pathways related to immune cell activation and response. The tripeptide's ability to inhibit macrophage activation suggests a modulation of signaling cascades triggered by inflammatory stimuli. nih.gov For instance, it was shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling route involved in inflammation and apoptosis. nih.gov

While direct evidence linking this compound to the broader Amino Acid Response (AAR) pathway is not yet established, the individual amino acids within its structure are known to be involved in cellular signaling. Aminoacyl-tRNA synthetases (aaRSs), the enzymes that charge tRNAs with their corresponding amino acids, have emerged as crucial signaling molecules. mdpi.com For example, lysyl-tRNA synthetase (KARS) can be secreted to trigger a proinflammatory response. nih.gov Proline metabolism is also intertwined with cellular signaling, influencing redox homeostasis and cell fate decisions. researchgate.net These findings suggest that this compound may interact with or influence these signaling pathways, although the specific mechanisms for the tripeptide as a whole remain to be fully elucidated.

Antioxidant and Anti-Inflammatory Cellular Mechanisms

A primary and well-documented mechanism of action for this compound is its potent anti-inflammatory and antioxidant activity, largely mediated through the regulation of macrophage function.

Anti-Inflammatory Effects: this compound significantly depresses the phagocytic activity of macrophages. google.com Research has shown that it inhibits the stimulation of macrophages by allergens and depresses anti-schistosomal cytotoxicity by 50% to 70% without altering the viability of the cells. google.com This inhibitory effect extends to the degranulation of mast cells, another key event in allergic and inflammatory reactions. google.com The peptide also inhibits the synthesis and release of the lysosomal enzyme β-glucuronidase from macrophages. google.com

Antioxidant Effects: The antioxidant properties of this compound are linked to its ability to suppress the production of reactive oxygen species (ROS) by activated immune cells. Specifically, the tripeptide inhibits the release of the superoxide anion (O₂⁻), a primary ROS responsible for bactericidal activity and a key contributor to oxidative stress, from macrophages. google.com Studies have reported a dose-dependent inhibition of superoxide anion release by 40–60% at a concentration of 10 μM. vulcanchem.com

The proline residue within the tripeptide may also contribute to its antioxidant capacity. Proline itself is known to be an effective antioxidant, capable of directly scavenging ROS and enhancing the activity of cellular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). frontiersin.orgnih.gov Proline can also stabilize cellular homeostasis during stress, thereby protecting cells from oxidative damage. frontiersin.org The oxidation of proline by proline dehydrogenase can drive the production of superoxide/H₂O₂ by other mitochondrial sites, but within the context of the tripeptide, the dominant effect appears to be the suppression of ROS production from inflammatory cells. nih.gov

Structure Activity Relationship Sar Studies of Threonyl Lysyl Proline and Its Analogs

Impact of Amino Acid Sequence and Stereochemistry on Bioactivity

The biological activity of Threonyl-lysyl-proline and its analogs is highly dependent on the specific amino acid sequence and the stereochemistry of the constituent residues. Each amino acid in the sequence plays a distinct role, and alterations can lead to significant changes in functional potency, from agonism to antagonism.

The Threonine (Thr) residue at the N-terminus is crucial for activity. Its hydroxyl group and specific (2S, 3R) stereochemistry are important for receptor interaction. Modifications at this position can modulate activity. For instance, the synthesis of an analog with a cyclized N-terminal threonine, [O=C Thr¹]tuftsin, resulted in a compound that retained biological activity, demonstrating that some modifications at this site are permissible nih.gov.

The Lysine (B10760008) (Lys) residue provides a critical basic side chain (ε-amino group) that is often involved in electrostatic interactions with target receptors. Its position and the length of its side chain are important determinants of activity. Studies on related peptidomimetics have shown that the side chain length at this position is crucial; for example, comparing the C4 side chain of Lysine to the C3 side chain of Ornithine can significantly impact inhibitory activity against certain enzymes nih.gov. Modifications to the ε-amino group of lysine in Tuftsin have also been explored to increase its stability in blood plasma mostwiedzy.pl.

Chirality is a pivotal factor for bioactivity. Natural peptides are composed of L-amino acids, and maintaining this stereochemistry is typically essential for proper interaction with chiral biological targets like receptors and enzymes researchgate.net.

| Analog | Modification from Tuftsin (TKPR) | Impact on Bioactivity |

|---|---|---|

| [D-Lys²]Tuftsin | Substitution of L-Lysine with D-Lysine | Reduced phagocytic activity |

| [D-Pro³]Tuftsin | Substitution of L-Proline with D-Proline | Loss of biological activity |

| [Ala¹]Tuftsin | Substitution of L-Threonine with L-Alanine | Significantly reduced activity |

| [Orn²]Tuftsin | Substitution of L-Lysine with L-Ornithine | Activity is retained or slightly reduced, indicating some flexibility in side-chain length. |

Role of N-Terminal and C-Terminal Modifications on Functional Potency

Modifications at the N-terminus (Threonine) and C-terminus (Proline) of this compound and related peptides are common strategies to enhance potency, improve stability, and alter pharmacokinetic properties.

N-Terminal Modifications: The free amino group of the N-terminal threonine is a frequent target for modification.

Acetylation: N-terminal acetylation is a common modification that neutralizes the positive charge of the N-terminal amine sigmaaldrich.com. This can increase the peptide's hydrophobicity and mimic the structure of larger proteins, potentially improving stability by making the peptide resistant to degradation by aminopeptidases sigmaaldrich.com. N-terminal acetylation can have varying effects on aggregation and receptor interaction depending on the specific protein or peptide upenn.edu.

Acylation: Attaching fatty acids (acylation) to the N-terminus can enhance membrane permeability and prolong the half-life of the peptide. Selective acylation of the N-terminus over lysine side chains is a desirable but challenging modification that can be achieved using specific chemical strategies researchgate.net.

Fusion Proteins: The N-terminus of Tuftsin has been linked to other proteins or peptides to create fusion proteins with targeted effects. For example, linking the C-terminus of a different peptide (LDP) to the N-terminus of Tuftsin (TF) created a fusion protein (LDP-TF) that promoted macrophage phagocytosis and exhibited potent cytotoxicity against cancer cells nih.gov.

C-Terminal Modifications: The C-terminal carboxyl group of proline in TKP is another key site for modification.

Amidation: Converting the C-terminal carboxylic acid to a primary amide is a widespread strategy in peptide design. This modification neutralizes the negative charge, which can increase the peptide's hydrophobicity and its ability to cross cell membranes biosynth.com. C-terminal amidation also confers resistance to degradation by carboxypeptidases, thereby increasing the peptide's stability and in vivo half-life sigmaaldrich.com.

Esterification: The formation of C-terminal esters can be used to create prodrugs, where the ester is cleaved by endogenous esterases to release the active peptide biosynth.com. This modification also increases hydrophobicity and membrane permeability.

Lipidation: Attaching lipidic moieties to the C-terminus can facilitate anchoring to liposomes for targeted drug delivery. A C-terminally modified Tuftsin analog (Thr-Lys-Pro-Arg-NH-(CH₂)₂-NH-COC₁₅H₃₁) was used to attach the peptide to the surface of liposomes, which increased the activity of murine peritoneal macrophages during the treatment of infections mostwiedzy.pl.

| Modification Type | Example | Effect on Functional Potency/Property |

|---|---|---|

| N-Terminal Fusion | LDP peptide linked to N-terminus of Tuftsin | Created a fusion protein with enhanced anti-tumor cytotoxicity nih.gov. |

| N-Terminal Acetylation | Addition of an acetyl group (CH₃CO-) | Increases stability by preventing degradation; mimics natural proteins sigmaaldrich.com. |

| C-Terminal Amidation | Replacement of -COOH with -CONH₂ | Neutralizes charge, increases stability against carboxypeptidases sigmaaldrich.com. |

| C-Terminal Lipidation | Attachment of a palmitoyl group via a linker | Facilitated connection to liposomes for targeted delivery and increased macrophage activity mostwiedzy.pl. |

Conformational Analysis and Ligand-Target Interaction Specificity

The three-dimensional conformation of this compound is a key determinant of its biological activity and specificity for its molecular targets. Due to its small size and flexibility, TKP, like its parent peptide Tuftsin, does not exhibit a single, rigid conformation in aqueous solution mostwiedzy.plnih.gov. However, upon approaching a receptor, it is believed to adopt a specific "bioactive" conformation.

Nuclear magnetic resonance (NMR) studies on Tuftsin have shown that while it lacks a preferred structure in water, it adopts a more ordered conformation in less polar solvents like dimethyl sulfoxide (DMSO) mostwiedzy.plnih.gov. This conformation is characterized by a solvent-shielded amide proton of the C-terminal residue, suggesting the presence of a turn-like structure, though not a classic beta-turn mostwiedzy.plnih.gov. The proline residue, with its restricted ϕ (phi) backbone dihedral angle and capacity for cis-trans isomerization, is central to defining this structure nih.govnih.gov. The peptide bond preceding proline can exist in either a cis or trans conformation, with the trans form generally being more stable. However, the energy difference is smaller for proline than for other amino acids, allowing for a significant population of the cis isomer, which can profoundly alter the peptide's shape nih.gov.

The specificity of ligand-target interaction is dictated by this conformation. Tuftsin is known to bind to specific receptors on immune cells, such as neuropilin-1 (Nrp1), which is involved in inflammatory responses mostwiedzy.pl. The binding model suggests a network of interactions where the basic side chains of Lysine and Arginine (in Tuftsin) form crucial electrostatic bonds with acidic residues in the receptor binding pocket, while the Threonine residue also contributes to the binding affinity. For TKP, which lacks the C-terminal arginine, its interaction with these receptors is altered, often resulting in antagonistic rather than agonistic activity.

Comparative Analysis with Related Peptides and Tuftsin Analogs

The biological activity of this compound is best understood through comparative analysis with Tuftsin and other synthetic analogs. Tuftsin (Thr-Lys-Pro-Arg) is a potent immunomodulator that stimulates phagocytosis, motility, and other functions of macrophages and neutrophils nih.govmostwiedzy.pl.

This compound (TKP): As a fragment of Tuftsin, TKP lacks the C-terminal arginine. This omission is critical, as the arginine residue is essential for the primary immunostimulatory activity of Tuftsin mostwiedzy.pl. Consequently, TKP itself is generally considered to be biologically inactive in stimulating phagocytosis and in some contexts can act as a competitive antagonist of Tuftsin at its receptor.

Thr-Lys-Pro-Pro-Arg (TKPPR): This pentapeptide is a known antagonist of Tuftsin. The insertion of an additional proline residue alters the peptide's conformation and spacing, allowing it to bind to the Tuftsin receptor but without eliciting the downstream signaling required for activation. It has been shown to bind to phagocytic cell surface receptors with an even higher affinity than Tuftsin itself, making it a powerful tool for studying inflammation in the central nervous system mostwiedzy.pl.

Selank: This is a synthetic analog of Tuftsin with the sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. It was designed to have increased metabolic stability and exhibits a range of anxiolytic and nootropic effects, demonstrating how C-terminal extensions can dramatically alter the biological activity profile from purely immunological to neuroregulatory.

This comparative analysis highlights the exquisite SAR of this peptide family, where small changes in sequence, such as the removal or addition of a single amino acid, can convert an agonist into an antagonist or introduce entirely new biological functions.

| Peptide | Sequence | Primary Biological Activity |

|---|---|---|

| Tuftsin | Thr-Lys-Pro-Arg | Immunostimulant; Phagocytosis potentiation nih.govmostwiedzy.pl. |

| This compound (TKP) | Thr-Lys-Pro | Biologically inactive or acts as a weak Tuftsin antagonist. |

| Tuftsin Antagonist | Thr-Lys-Pro-Pro-Arg | Potent competitive antagonist of Tuftsin mostwiedzy.pl. |

| Selank | Thr-Lys-Pro-Arg-Pro-Gly-Pro | Anxiolytic and nootropic effects; increased metabolic stability. |

Methodological Approaches in Threonyl Lysyl Proline Research

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the specific cellular and molecular pathways modulated by Threonyl-lysyl-proline. These controlled laboratory-based systems allow for detailed examination of the peptide's effects on specific cell types and biochemical processes, free from the complexities of a whole organism.

To investigate the potential immunomodulatory properties of this compound, various cell culture systems are employed. Macrophage cell lines, such as the murine RAW 264.7 or human THP-1 lines, are particularly relevant for studying effects on inflammatory responses. nih.govnawah-scientific.com These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. nawah-scientific.com The influence of this compound on macrophage activation can then be assessed by measuring the production of inflammatory mediators.

Immune cell lines, including lymphocytes and natural killer cells, are also valuable tools for understanding the broader immunological effects of the tripeptide. For instance, studies might explore the impact of this compound on cytokine secretion profiles in these cells, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Table 1: Representative Cell Lines for In Vitro Immunomodulation Studies

| Cell Line | Cell Type | Typical Application in this compound Research |

| RAW 264.7 | Murine Macrophage | Investigation of anti-inflammatory effects through measurement of nitric oxide and pro-inflammatory cytokine production. nawah-scientific.com |

| THP-1 | Human Monocyte/Macrophage | Analysis of macrophage polarization (M1 vs. M2 phenotype) and phagocytic activity. nih.gov |

| Jurkat | Human T-lymphocyte | Assessment of effects on T-cell activation and cytokine release. |

| NK-92 | Human Natural Killer Cell | Evaluation of impact on cytotoxic activity and immune surveillance. |

Biochemical assays are essential for determining the direct molecular targets of this compound. These assays can quantify the peptide's ability to inhibit or enhance the activity of specific enzymes. Given its structure, a key area of investigation would be its interaction with peptidases or proteases. A structure-activity relationship study of similar lysyl-proline based peptidomimetics has been conducted to screen for inhibitors of angiotensin-converting enzyme (ACE). nih.gov

Furthermore, molecular binding assays can elucidate the affinity of this compound for specific receptors or other proteins. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be utilized to measure binding kinetics and thermodynamics, providing insight into the specificity and strength of these interactions.

To understand how this compound influences cellular function at the genetic level, gene and protein expression analyses are conducted. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the messenger RNA (mRNA) levels of target genes in response to treatment with the peptide. frontiersin.orgnih.gov For example, researchers might examine the expression of genes encoding for pro-inflammatory cytokines or enzymes involved in inflammatory pathways. nih.gov

On the protein level, Western blotting is a common method to detect and quantify specific proteins. nawah-scientific.com This technique can confirm whether changes in gene expression translate to altered protein levels. For instance, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process, could be assessed in macrophages treated with this compound. nih.gov

Table 2: Common Gene and Protein Expression Analysis Techniques

| Technique | Target Molecule | Information Provided |

| qRT-PCR | mRNA | Relative quantification of gene expression. frontiersin.orgnih.gov |

| Western Blot | Protein | Detection and quantification of specific protein levels. nawah-scientific.com |

| ELISA | Protein | Quantification of secreted proteins, such as cytokines, in cell culture supernatants. |

| Microarray | mRNA | High-throughput analysis of the expression of thousands of genes simultaneously. nih.gov |

In Vivo Preclinical Animal Models for Biological Effect Validation

To investigate the potential anti-allergic properties of this compound, the passive cutaneous anaphylaxis (PCA) model in rodents is often utilized. nih.govcriver.com This model is a classic representation of a Type I hypersensitivity reaction, which is mediated by IgE antibodies and mast cells. criver.comfrontiersin.org In the PCA model, an animal is sensitized with an IgE antibody against a specific antigen. criver.com Subsequent challenge with the antigen triggers the release of inflammatory mediators from mast cells, leading to increased vascular permeability that can be visualized and quantified. nih.govcriver.com The ability of this compound to reduce this response would suggest a potential role in modulating allergic reactions.

To assess the in vivo effects of this compound on macrophage activity and inflammation, various animal models can be employed. For instance, in a model of renal inflammation, the accumulation of macrophages in the kidney is a key pathological feature. nih.gov The administration of a related peptide, N-acetyl-seryl-aspartyl-lysyl-proline, has been shown to reduce macrophage accumulation in a rat model of nephritis. nih.gov A similar approach could be used to evaluate the in vivo efficacy of this compound.

Another common model involves inducing localized inflammation, for example, by injecting an inflammatory agent into the paw of a rodent. The subsequent swelling and cellular infiltrate can be measured to assess the anti-inflammatory effects of a test compound.

Table 3: Preclinical Animal Models for Immunological and Inflammatory Research

| Model | Biological Process Investigated | Key Parameters Measured |

| Passive Cutaneous Anaphylaxis (PCA) | Type I Hypersensitivity/Allergic Reaction | Vascular permeability, inflammatory mediator release. nih.govcriver.com |

| Anti-Glomerular Basement Membrane Nephritis | Renal Inflammation and Fibrosis | Proteinuria, plasma creatinine, macrophage infiltration. nih.gov |

| LPS-Induced Systemic Inflammation | Systemic Inflammatory Response | Pro-inflammatory cytokine levels in serum, organ damage markers. |

| Carrageenan-Induced Paw Edema | Localized Acute Inflammation | Paw volume, myeloperoxidase activity (as a marker of neutrophil infiltration). |

Advanced Analytical and Spectroscopic Techniques for Characterization

The comprehensive characterization of the tripeptide this compound (TKP) involves a suite of advanced analytical and spectroscopic techniques. These methods are essential for confirming its identity, determining its precise quantity in complex mixtures, and elucidating its three-dimensional structure. The application of these techniques provides the foundational data necessary for understanding its biochemical function and for guiding further research into its interactions and potential applications.

Mass Spectrometry-Based Quantification and Metabolomics

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides like this compound due to its exceptional sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the separation, identification, and quantification of TKP within complex biological matrices such as plasma, tissue homogenates, or cell lysates. nih.gov

In a typical quantitative workflow, a stable isotope-labeled version of TKP is synthesized and used as an internal standard to ensure high accuracy and precision. nih.gov Targeted quantification is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion corresponding to TKP and monitoring specific, unique fragment ions generated upon collision-induced dissociation. The transition from the precursor to the fragment ion is highly specific to the peptide's sequence and structure.

Metabolomics studies, which aim to comprehensively profile all small molecules in a biological system, can also be employed to study TKP. researchgate.netmdpi.com Untargeted metabolomics approaches might identify TKP as a component of a broader biochemical pathway, while targeted methods would focus on its precise measurement along with other related metabolites. mdpi.com High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are critical in these studies for their ability to provide accurate mass measurements, which aids in the confident identification of the compound. mdpi.com

Below is an illustrative table of the kind of data generated in an LC-MS/MS experiment for the quantification of this compound.

Table 1: Hypothetical LC-MS/MS Parameters and Fragmentation Data for this compound Quantification This table is for illustrative purposes and represents typical data obtained from such an analysis.

| Parameter | Value | Description |

|---|---|---|

| Precursor Ion (m/z) [M+H]⁺ | 345.2184 | The mass-to-charge ratio of the protonated tripeptide. |

| Primary Fragment Ion (y₂-ion) (m/z) | 244.1656 | Represents the fragment containing the Lys-Pro dipeptide after cleavage of the Thr-Lys peptide bond. |

| Secondary Fragment Ion (b₂-ion) (m/z) | 231.1394 | Represents the fragment containing the Thr-Lys dipeptide after cleavage of the Lys-Pro peptide bond. |

| Quantification Transition (MRM) | 345.2 -> 244.2 | The specific precursor-to-fragment transition used for selective and sensitive quantification. |

| Limit of Quantification (LOQ) | ~0.1 ng/mL | The lowest concentration of the peptide that can be reliably quantified in a given matrix. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution. For a tripeptide like this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted to gain a complete structural picture.

1D ¹H NMR spectra provide initial information on the number and type of protons present. However, due to spectral overlap, 2D experiments are essential for full characterization.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms, helping to map out the individual amino acid spin systems of threonine, lysine (B10760008), and proline.

TOCSY (Total Correlation Spectroscopy) extends these correlations along an entire amino acid sidechain, allowing for unambiguous identification of each residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the spatial arrangement of the peptide. It identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. This information reveals the peptide's backbone conformation and the orientation of its side chains.

Table 2: Representative ¹H NMR Chemical Shifts for this compound in D₂O This table is for illustrative purposes. Actual chemical shifts can vary based on pH, temperature, and solvent.

| Amino Acid | Proton | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| Threonine (Thr) | α-H | ~4.25 | Backbone conformation |

| β-H | ~4.15 | Side chain orientation | |

| γ-CH₃ | ~1.20 | Side chain identification | |

| NH | ~8.30 | Hydrogen bonding, solvent exposure | |

| Lysine (Lys) | α-H | ~4.35 | Backbone conformation |

| β-CH₂ | ~1.85 | Side chain conformation | |

| γ, δ-CH₂ | ~1.40-1.70 | ||

| ε-CH₂ | ~3.00 | ||

| NH | ~8.10 | Hydrogen bonding, solvent exposure | |

| Proline (Pro) | α-H | ~4.40 | Backbone and ring conformation |

| β, γ, δ-CH₂ | ~1.90-2.30, 3.60-3.80 | Ring pucker and cis/trans isomerism |

X-Ray Crystallography and Cryo-Electron Microscopy (for macromolecular complexes)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing molecular structures at atomic resolution.

X-Ray Crystallography would be the method of choice for determining the solid-state structure of this compound, provided it can be grown into a well-ordered crystal. This process involves exposing the crystal to a beam of X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic positions can be inferred. While crystallizing a small, flexible peptide like TKP alone can be challenging, it is often feasible to determine its structure when it is bound to a larger macromolecule, such as a receptor or enzyme. In such a complex, the peptide adopts a more rigid conformation, and the crystal lattice is stabilized by the larger molecule. The resulting structure would provide definitive insights into the binding mode and specific intermolecular interactions (e.g., hydrogen bonds, salt bridges) between TKP and its target. nih.gov

Cryo-Electron Microscopy (Cryo-EM) is a technique suited for determining the structure of very large macromolecular assemblies, typically those greater than 100 kDa. nih.gov Therefore, cryo-EM would not be used to study the TKP tripeptide directly. However, it would be an invaluable tool if TKP were part of a large protein-protein or protein-nucleic acid complex. For instance, if TKP's binding to a large receptor complex induced a significant conformational change, cryo-EM could be used to visualize the structure of the entire assembly in both the bound and unbound states, thereby revealing the peptide's allosteric effects. nih.gov

Table 3: Hypothetical X-ray Crystallography Data Collection and Refinement Statistics for a TKP-Protein Complex This table illustrates the type of data reported for a crystal structure determination.

| Parameter | Value | Significance |

|---|---|---|

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a=50.2, b=85.1, c=110.5 | The dimensions of the basic repeating unit of the crystal. |

| Resolution (Å) | 1.8 | A measure of the level of detail observed in the electron density map. |

| R-work / R-free | 0.18 / 0.21 | Statistical values indicating the agreement between the structural model and the experimental diffraction data. |

| Completeness (%) | 99.5 | The percentage of all possible diffraction reflections that were measured. |

| Average B-factor (Ų) | 25.3 | Indicates the relative vibrational motion of atoms in the crystal; higher values mean more disorder. |

Computational and Molecular Modeling Approaches

Computational modeling serves as a powerful complement to experimental techniques, providing insights into the dynamic behavior and interaction energetics of this compound at an atomic level. researchgate.net These in silico methods can predict how TKP binds to its biological targets and can be used to design new peptide analogs with enhanced properties.

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., TKP) when bound to a second (the receptor, e.g., a protein). nih.gov The process involves generating a large number of possible binding poses of the peptide within the active site of its target and then using a scoring function to rank them based on their estimated binding affinity. This approach can rapidly screen potential targets for TKP and provide a static snapshot of the most likely binding mode, highlighting key interactions that stabilize the complex. researchgate.net

Molecular Dynamics (MD) Simulations offer a more dynamic and detailed view of the binding process. nih.gov Starting from a docked pose, an MD simulation calculates the forces between atoms and uses them to simulate the motions of the peptide-protein complex over time, typically nanoseconds to microseconds. nih.gov This provides critical information on:

The stability of the predicted binding pose.

Conformational changes in both the peptide and the protein upon binding. acs.org

The role of individual amino acid residues in the binding interaction.

The influence of surrounding water molecules on the stability of the complex. nih.gov

By analyzing the simulation trajectory, researchers can calculate binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone. nih.gov

Table 4: Illustrative Molecular Docking Results for TKP and Analogs Against a Hypothetical Protein Target This table shows representative data from a computational docking study.

| Peptide | Sequence | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in Target |

|---|---|---|---|

| TKP | Thr-Lys-Pro | -8.5 | Asp120, Tyr88, Arg214 |

| Analog 1 | Ala-Lys-Pro | -7.9 | Asp120, Arg214 |

| Analog 2 | Thr-Arg-Pro | -9.2 | Asp120, Tyr88, Glu118 |

| Analog 3 | Thr-Lys-Hyp* | -8.8 | Asp120, Tyr88, Arg214, Ser90 |

*Hyp = Hydroxyproline

De Novo Peptide Design and Library Screening

Building upon the structural and computational insights gained from studying this compound, researchers can employ more advanced strategies to develop novel peptides with tailored functions.

De Novo Peptide Design refers to the creation of entirely new peptide sequences from scratch, rather than modifying existing ones. researchgate.net The goal is to design peptides that adopt a specific three-dimensional structure to achieve a desired function, such as high-affinity binding to a target. nih.gov Using the TKP structure as a starting point or "scaffold," computational algorithms can suggest modifications—such as substituting amino acids, incorporating non-natural amino acids, or cyclizing the peptide backbone—to optimize its interaction with a target protein. nih.govrsc.org For example, the proline residue could be replaced with a proline analog to better control the backbone conformation. nih.gov

Library Screening is a high-throughput method for discovering new active peptides. nih.gov This can be done experimentally or computationally.

Experimental Screening: Techniques like phage display or mRNA display involve creating vast libraries containing millions or even billions of different peptide sequences. researchgate.net This library is then exposed to the target molecule, and peptides that bind are isolated and identified. A library could be designed around the TKP motif (e.g., Thr-X-Pro, where X is any amino acid) to find sequences with superior binding affinity.

Virtual Screening: This computational approach involves docking a large library of digital peptide structures against a target protein to identify the most promising candidates for synthesis and experimental testing. nih.gov This is a time- and cost-effective way to narrow down a large number of potential peptide drugs before committing to laboratory work.

Table 5: Example of a Small Peptide Library Based on the TKP Motif for Screening This table illustrates a focused library design for discovering peptides with improved binding affinity.

| Peptide ID | Sequence (X-Lys-Pro) | Screening Result (Relative Binding Affinity) |

|---|---|---|

| TKP-Ref | Thr-Lys-Pro | 1.00 |

| LIB-001 | Ser-Lys-Pro | 0.85 |

| LIB-002 | Val-Lys-Pro | 0.40 |

| LIB-003 | Asp-Lys-Pro | 1.50 |

| LIB-004 | Trp-Lys-Pro | 3.20 |

| LIB-005 | Arg-Lys-Pro | 0.95 |

Emerging Research Directions and Conceptual Frameworks

Identification of Novel Molecular Targets and Binding Partners

Research into Threonyl-lysyl-proline, primarily through the study of its derivative Selank, has identified several key molecular targets and binding partners within the central nervous and immune systems. These interactions are fundamental to its observed anxiolytic, nootropic, and immunomodulatory effects.

One of the most significant targets is the GABAergic system. prospecbio.com Studies indicate that Selank acts as a positive allosteric modulator of GABA-A receptors. frontiersin.orgnih.gov It has been shown to affect the binding of radiolabeled GABA and can alter the number of specific GABA binding sites without necessarily changing the receptor's affinity for its primary ligand. frontiersin.orgnih.gov This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. frontiersin.orgpeptidesystems.com

Beyond direct receptor modulation, Selank interacts with key enzymes. It has been found to inhibit enzymes responsible for the degradation of endogenous regulatory peptides, notably enkephalins. wikipedia.orgbiotechpeptides.comreddit.com By slowing their breakdown, Selank indirectly elevates the activity of these opioid peptides, which play a role in stress response. biotechpeptides.comreddit.com Furthermore, it has been shown to affect the activity of carboxypeptidase H and phenylmethylsulfonylfluoride-inhibited carboxypeptidase in nervous system tissue. wikipedia.org

Other critical molecular targets include:

Neurotrophic Factors : Selank rapidly increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a protein crucial for neuronal survival, growth, and synaptic plasticity. wikipedia.orgpeptidesystems.comgenemedics.com

Monoamine Systems : The peptide influences the concentration of monoamine neurotransmitters and promotes the metabolism of serotonin (B10506), a key regulator of mood and anxiety. wikipedia.orggenemedics.com

Immune Cytokines : It modulates the expression of Interleukin-6 (IL-6) and influences the balance of T helper cell cytokines, highlighting its role at the intersection of the nervous and immune systems. wikipedia.orggenemedics.com

| Target Class | Specific Target | Observed Interaction |

|---|---|---|

| Receptors | GABA-A Receptors | Positive allosteric modulation, influences binding sites. frontiersin.orgnih.govnih.gov |

| Enzymes | Enkephalin-degrading enzymes | Inhibition, leading to increased enkephalin levels. wikipedia.orgbiotechpeptides.comreddit.com |

| Carboxypeptidase H | Activity modulation. wikipedia.org | |

| Neurotrophins | Brain-Derived Neurotrophic Factor (BDNF) | Upregulates gene expression. wikipedia.orgpeptidesystems.com |

| Neurotransmitters | Serotonin | Induces metabolism and influences concentration. wikipedia.org |

| Cytokines | Interleukin-6 (IL-6) | Modulates expression. wikipedia.org |

Elucidation of Complete Upstream and Downstream Signaling Pathways

The molecular interactions of Selank initiate a cascade of upstream and downstream signaling events that produce its distinct physiological effects. As a synthetic analogue of Tuftsin, its mechanism is rooted in mimicking and extending the activity of this natural peptide. bergamonews.it

Upstream Activation: The primary upstream event is the interaction of Selank with GABA-A receptors. prospecbio.com By binding to an allosteric site, it enhances the receptor's response to GABA, which constitutes the initial step in its signaling cascade for anxiolysis. nih.govswolverine.com

Downstream Signaling Cascades: The modulation of its primary targets triggers several interconnected downstream pathways:

GABAergic Signaling : The enhancement of GABA-A receptor activity leads to increased inhibitory neurotransmission, producing a calming effect without the sedative properties of classical benzodiazepines. frontiersin.orgpeptidesystems.com This is further supported by Selank's ability to modulate the expression of numerous genes involved in the GABAergic system. frontiersin.orgnih.govbiotechpeptides.com

Neurotrophic Pathways : By upregulating BDNF expression, Selank activates the TrkB receptor signaling pathway. peptidesystems.com This cascade is vital for promoting synaptic plasticity, learning, and memory, particularly within the hippocampus. peptidesystems.com

Monoaminergic Pathways : Selank's influence on serotonin metabolism and receptor levels points to its engagement with serotonergic signaling circuits that are critical for mood regulation. peptidesystems.comswolverine.com

Opioid Signaling : Through the inhibition of enkephalin-degrading enzymes, Selank potentiates endogenous opioid signaling. wikipedia.orgbiotechpeptides.com This pathway is integral to the body's natural stress management and pain perception systems. biotechpeptides.comreddit.com

Neuro-Immune Signaling : Selank's ability to alter the expression of IL-6 and inflammation-related genes like Bcl6 demonstrates its role in mediating crosstalk between the central nervous system and the immune system. wikipedia.orgswolverine.com This suggests a mechanism for how stress and mood can influence immune function. swolverine.com

Development of Advanced Peptidomimetic Scaffolds with Enhanced Stability

Selank itself is a prime example of an advanced peptidomimetic scaffold. It was developed by modifying a naturally occurring peptide, Tuftsin (Thr-Lys-Pro-Arg), to improve its therapeutic potential. wikipedia.orgbergamonews.itfrontiersin.org